N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine
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Overview
Description
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine is a complex organic compound featuring a bromine atom, a chlorine atom, and a methoxy group attached to a benzyl ether structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-chlorobenzyl chloride.
Ether Formation: The first step involves the formation of the benzyl ether by reacting 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Reductive Amination: The resulting benzyl ether is then subjected to reductive amination with 1-phenylethanamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a dehalogenated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms, as well as the methoxy group, can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by either inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-N-(1-phenylethyl)amine: shares structural similarities with other benzyl ether derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. The presence of both bromine and chlorine atoms, along with the methoxy group, can significantly influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C23H23BrClNO2 |
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Molecular Weight |
460.8 g/mol |
IUPAC Name |
N-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-phenylethanamine |
InChI |
InChI=1S/C23H23BrClNO2/c1-16(18-8-4-3-5-9-18)26-14-17-12-20(24)23(22(13-17)27-2)28-15-19-10-6-7-11-21(19)25/h3-13,16,26H,14-15H2,1-2H3 |
InChI Key |
GBNFXGVUSNPSHS-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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